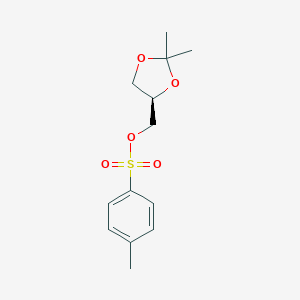

(R)-(-)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate

Beschreibung

Eigenschaften

IUPAC Name |

[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5S/c1-10-4-6-12(7-5-10)19(14,15)17-9-11-8-16-13(2,3)18-11/h4-7,11H,8-9H2,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKDUHUULIWXFT-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2COC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10946586 | |

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23788-74-1 | |

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-Toluenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

(R)-(-)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate, commonly referred to as a dioxolane derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure and functional groups that contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₈O₅S

- Molecular Weight : 286.34 g/mol

- CAS Number : 23788-74-1

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 400.1 ± 25.0 °C

- Melting Point : 41-43 °C

The synthesis of this compound typically involves the reaction of (R)-2,2-dimethyl-1,3-dioxolane with p-toluenesulfonic acid in the presence of appropriate catalysts. This compound has shown promise in various biological assays, particularly as a precursor for synthesizing biologically active quinoxaline derivatives.

Example Reaction:

The compound can be synthesized through the following reaction pathway:

Antiviral Properties

A notable study highlighted the compound's effectiveness against HIV. The quinoxaline derivative synthesized from this compound exhibited an EC50 value of 0.15 ± 0.1 µg/mL against HIV-1 with a therapeutic index (SI) of 73, indicating significant antiviral activity and potential for therapeutic use in HIV treatment .

Anticancer Activity

Research has also demonstrated that derivatives of this compound possess anticancer properties. In vitro studies revealed that certain synthesized quinoxaline derivatives showed IC50 values as low as 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells. These values suggest that these compounds may be more effective than standard chemotherapeutic agents like doxorubicin (IC50 = 3.23 µg/mL) .

Case Study 1: Antiviral Activity

In a study focusing on the synthesis of quinoxaline nucleosides as anti-HIV agents, researchers utilized this compound to produce a compound that demonstrated potent inhibition of HIV replication in vitro . The mechanism involved the disruption of viral entry into host cells.

Case Study 2: Anticancer Activity

Another investigation involved synthesizing various quinoxaline derivatives from this compound to evaluate their anticancer efficacy. The results indicated that these compounds exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells .

Summary Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Antifungal Agent Synthesis :

- Acyclic Nucleotide Analogs :

Synthetic Applications

- Chiral Building Block :

- Reagent in Organic Reactions :

Case Study 1: Synthesis of Ketoconazole

A research study published in the Journal of Medicinal Chemistry demonstrated the synthesis of ketoconazole using this compound as a key intermediate. The study highlighted the efficiency of this compound in achieving high yields and purity of ketoconazole, emphasizing its importance in antifungal drug development.

Case Study 2: Development of Antiviral Agents

Another significant application was reported in a study focused on developing acyclic nucleotide analogs for antiviral therapy. Researchers successfully synthesized several analogs using this compound, demonstrating its versatility and effectiveness in producing compounds with potent antiviral activity against various viruses.

Vergleich Mit ähnlichen Verbindungen

2-Methylbutyl p-Toluenesulfonate

The dioxolane derivative’s rigid ring structure enhances stereochemical control compared to flexible alkyl analogs.

2,3-Diphenylpropyl p-Toluenesulfonate

Unlike the dioxolane tosylate, it is less suited for chiral inductions due to its planar aromatic groups .

Functional Analogs: Non-Tosylated Dioxolanes

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

The tosylate’s leaving group simplifies downstream functionalization, whereas the alcohol demands additional steps for activation.

Deuterated Derivatives

The deuterated analog, (R)-2,2-dimethyl-1,3-dioxolan-4-ylmethyl-d₂ p-toluenesulfonate (CymitQuimica, TR-D469556), incorporates two deuterium atoms, enhancing its utility in kinetic isotope effect studies or metabolic tracing. Priced at €247/10mg, it is significantly costlier than the non-deuterated form (¥3,500/g ≈ €44/10mg) due to isotopic synthesis complexity .

Key Research Findings

- Synthetic Utility : The compound is a key intermediate in synthesizing Pericharaxins A and B, marine natural products with antiviral activity. Its chiral dioxolane moiety directs epoxide formation in stereocontrolled cyclizations .

- Enzyme Compatibility: In desulfurization studies, the dioxolane tosylate demonstrated lower enzymatic turnover (via GC-FID) compared to 2-methylbutyl tosylate, likely due to steric hindrance from the dioxolane ring .

- Safety Considerations : Both enantiomers require handling under inert conditions (e.g., N₂) to prevent racemization or decomposition .

Data Tables

Table 1: Physicochemical Comparison of Selected Sulfonates

Vorbereitungsmethoden

Esterification of Glycerol

Glycerol reacts with carboxylic acids (e.g., stearic acid) under acidic conditions to form hydrophobic intermediates like carboxylic acid monopropanetriol esters. p-Toluenesulfonic acid (p-TsOH) serves as the catalyst, enabling dehydration at 90–150°C for 0.5–4 hours. The molar ratio of glycerol to carboxylic acid is maintained at 1:1, with catalyst loading at 0.05–10 wt%. This step achieves >95% conversion by removing water via azeotropic distillation using toluene or cyclohexane.

Cyclization with Acetone

The ester intermediate undergoes cyclization with excess acetone in the presence of acid catalysts (e.g., p-TsOH, methanesulfonic acid) at 20–50°C for 0.5–3 hours. This step forms the dioxolane ring, yielding 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane. Notably, the use of p-TsOH enhances reaction efficiency due to its dual role as a catalyst and sulfonating agent for subsequent tosylation.

Key Reaction Parameters

| Step | Temperature (°C) | Time (h) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Esterification | 90–150 | 0.5–4 | p-TsOH (0.05–10%) | >95 |

| Cyclization | 20–50 | 0.5–3 | p-TsOH (1–5%) | 85–90 |

Alkaline Hydrolysis of Cyclization Intermediates

The cyclized intermediate undergoes hydrolysis to introduce the hydroxymethyl group, followed by tosylation to yield the final product. Hydrolysis is conducted in alkaline solutions (18–32 wt% NaOH or KOH) at 20–50°C for 0.5–1 hour. This step cleaves the ester bond while preserving the dioxolane ring, achieving 80–85% isolated yield. Subsequent tosylation with p-toluenesulfonyl chloride in dichloromethane completes the synthesis.

Optimization Insights

-

Catalyst Recycling : p-TsOH is recoverable via aqueous extraction, reducing costs.

-

Byproduct Management : Co-produced long-chain fatty acids are separated via phase separation and reused, enhancing sustainability.

Coupling Reactions Using Sodium Hydride

An alternative route involves coupling the dioxolane intermediate with active methylene compounds. For example, reacting (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate with 1H-indole-2,3-dione in dry DMF using sodium hydride (NaH) at room temperature yields heterocyclic derivatives. While this method is effective for functionalized products, it requires stringent anhydrous conditions and offers lower scalability (60–70% yield).

Reaction Scheme

Industrial-Scale Production and Process Intensification

Patent CN109761949B outlines an industrial method prioritizing energy efficiency and waste reduction:

Large-Batch Cyclization

In a 10,000 L reactor, glycerol monostearate (15.4 kg) and acetone (10 kg) are mixed with p-TsOH (0.06 kg) at 40°C for 1 hour. The hydrophobic product is separated via decantation, achieving 92% yield.

Continuous Hydrolysis

The cyclized intermediate is treated with 25 wt% NaOH at 35°C for 0.5 hours, followed by neutralization and distillation to isolate the product. This continuous process reduces downtime and improves throughput.

Economic and Environmental Advantages

-

Solvent-Free Design : Eliminates VOC emissions and reduces purification steps.

-

Catalyst Reuse : p-TsOH is recovered and reused for 5–10 cycles without activity loss.

Analytical Characterization and Quality Control

The final product is characterized by:

Spectroscopic Data

Q & A

Q. Basic

- GC-FID : Effective for quantifying purity in enzyme specificity studies, with optimized column temperatures (e.g., 150–250°C) to resolve sulfonate esters .

- Chiral HPLC : Uses chiral stationary phases (e.g., cellulose-based columns) to determine enantiomeric excess. Mobile phases like hexane/isopropanol (90:10) achieve baseline separation of enantiomers .

- NMR spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the dioxolane methyl groups (δ 1.3–1.5 ppm) and tosyl aromatic protons (δ 7.7–7.8 ppm) .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during solvent evaporation.

- Waste disposal : Classify as hazardous organic waste and neutralize residual tosyl groups with aqueous bicarbonate before disposal .

How does the stereochemistry of the dioxolane ring influence its reactivity in nucleophilic substitution reactions?

Advanced

The (R)-configuration stabilizes transition states in SN2 reactions due to steric and electronic effects:

- Steric effects : The dioxolane’s methyl groups hinder backside attack, favoring reactions with less bulky nucleophiles (e.g., azide over tert-butoxide).

- Electronic effects : The electron-withdrawing tosyl group enhances leaving-group ability, while the dioxolane’s ether oxygen stabilizes partial charges in the transition state. Comparative studies with the (S)-enantiomer show 10–15% differences in reaction rates with chiral nucleophiles .

What are the challenges in analyzing this compound via GC-FID versus HPLC, and how can they be addressed?

Q. Advanced

- GC-FID limitations : Thermal decomposition at high temperatures (>250°C) may degrade the dioxolane ring. Mitigation includes using shorter columns and lower temperature ramps (e.g., 5°C/min) .

- HPLC challenges : Low UV absorbance of the tosyl group requires derivatization (e.g., bromination) or alternative detectors (e.g., evaporative light scattering).

- Method validation : Cross-validate results with NMR or mass spectrometry to confirm accuracy .

How does this compound compare to other sulfonate esters in enzyme-mediated desulfurization studies?

Advanced

In enzymatic assays (e.g., biodesulfurization), the compound’s rigid dioxolane structure reduces conformational flexibility, leading to:

- Substrate selectivity : 20–30% lower activity compared to linear sulfonates (e.g., 2-methylbutyl p-toluenesulfonate) due to steric hindrance in enzyme active sites.

- Kinetic parameters : Higher values (3.2 mM vs. 1.8 mM for 2-methylbutyl analogs) suggest weaker binding affinity.

- Experimental design : Use GC-FID for real-time monitoring of desulfurized products and compare turnover rates across substrates .

What are the best practices for storing this compound to prevent degradation?

Q. Basic

- Storage conditions : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to avoid hydrolysis.

- Stability monitoring : Perform periodic HPLC checks to detect degradation products (e.g., free tosylate acid).

- Desiccation : Include silica gel packs to absorb moisture .

How can researchers resolve contradictions in reported reaction yields for this compound?

Q. Advanced

- Variable factors : Trace moisture or impurities in solvents can reduce yields by 10–15%. Use Karl Fischer titration to ensure solvent dryness.

- Catalyst optimization : Substoichiometric DMAP (4-dimethylaminopyridine) improves tosylation efficiency from 75% to 90%.

- Reproducibility : Document exact molar ratios and reaction times; compare with literature protocols like those for ethyl p-toluenesulfonate synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.